Nordentatin

Catalog No.
S620957
CAS No.
17820-07-4
M.F
C19H20O4
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nordentatin

CAS Number

17820-07-4

Product Name

Nordentatin

IUPAC Name

5-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)pyrano[2,3-h]chromen-8-one

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C19H20O4/c1-6-18(2,3)14-15(21)11-9-10-19(4,5)23-16(11)12-7-8-13(20)22-17(12)14/h6-10,21H,1H2,2-5H3

InChI Key

FREXEHTVBRSRGJ-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C3=C(C(=C2O)C(C)(C)C=C)OC(=O)C=C3)C

Synonyms

nordentatin

Canonical SMILES

CC1(C=CC2=C(O1)C3=C(C(=C2O)C(C)(C)C=C)OC(=O)C=C3)C

Nordentatin is a naturally occurring compound classified as a pyranocoumarin, primarily isolated from various plant sources, including Citrus sulcata and Clausena excavata. Its chemical structure is characterized by the molecular formula C19H20O4, which features a coumarin backbone with additional functional groups that contribute to its biological activity and potential therapeutic applications . The compound exhibits significant structural complexity, which allows for diverse interactions with biological systems.

Research suggests nordentatin exhibits several potential mechanisms of action:

  • Antioxidant activity: Studies indicate that nordentatin possesses free radical scavenging properties, potentially protecting cells from oxidative damage [1].
  • Neuritogenic activity: Nordentatin may promote the growth and branching of neurites, the projections of nerve cells, suggesting potential benefits for nervous system health [3].
  • Anticancer properties: In silico (computer modeling) studies suggest that nordentatin derivatives might inhibit the cyclic adenosine monophosphate (cAMP) pathway, a potential target for anticancer drugs [2].

Information regarding the safety profile of nordentatin is limited. As with any new compound, proper handling and safety precautions are recommended during research and development.

Please note

More research is necessary to definitively understand the safety and efficacy of nordentatin.

Cited Sources

  • Neuritogenic and antioxidant activities of nordentatin from Clausena harmandiana
  • In silico approach: biological prediction of nordentatin derivatives as anticancer agent inhibitors in the cAMP pathway:
  • Structures of derivatives 1a–1j from nordentatin (1).
  • Nordentatin (CAS 17820-07-4)

Anti-cancer properties

Studies have shown that nordentatin exhibits cytotoxic activity against various cancer cell lines, including those from lung, breast, oral cavity, and colon cancers. Researchers believe it may achieve this effect through multiple mechanisms, including:

  • Inducing apoptosis: Nordentatin may trigger programmed cell death (apoptosis) in cancer cells [].
  • Inhibiting cell proliferation and migration: Studies suggest that nordentatin may hinder the growth and spread of cancer cells [].
, particularly esterification and acylation. Recent studies have demonstrated the semi-synthesis of pyranocoumarin benzoate derivatives from nordentatin using benzoyl chlorides in the presence of catalysts such as pyridine and 4-dimethylaminopyridine. This process involves the formation of new carbonyl groups and modification of hydroxyl functionalities, resulting in derivatives with enhanced biological activity . The reaction conditions typically involve stirring at room temperature for a specified duration, followed by purification through column chromatography.

Nordentatin has been shown to possess notable biological activities, including anti-cancer properties. Research indicates that it inhibits the proliferation and migration of neuroblastoma cells by modulating the glycogen synthase kinase-3 signaling pathway . Additionally, nordentatin has demonstrated inhibitory effects against α-glucosidase enzymes, suggesting potential applications in managing diabetes by regulating carbohydrate metabolism . Its interaction with human α-1 acid glycoprotein has also been studied, revealing a static quenching mechanism that may influence its therapeutic efficacy .

The synthesis of nordentatin can be achieved through both natural extraction and synthetic routes. The extraction typically involves solvent-based techniques to isolate the compound from plant materials. On the synthetic front, efficient methods have been developed that utilize novel Claisen rearrangements and other organic transformations to produce nordentatin and its analogs . The semi-synthesis of derivatives has further expanded the library of compounds available for biological testing.

Nordentatin's applications are primarily focused on its pharmacological potential. It is being investigated for use in cancer therapy due to its ability to inhibit tumor cell growth and migration. Furthermore, its role as an α-glucosidase inhibitor highlights its potential in diabetes management. The compound's unique structural attributes make it a candidate for further development in medicinal chemistry, particularly in designing new therapeutic agents targeting metabolic disorders and cancer .

Studies on the interaction of nordentatin with various proteins have revealed important insights into its mechanism of action. For instance, its binding to human α-1 acid glycoprotein suggests that it may influence drug distribution and efficacy in vivo. Spectroscopic techniques have been employed to elucidate these interactions, providing a deeper understanding of how nordentatin operates at the molecular level within biological systems .

Several compounds share structural similarities with nordentatin, including:

  • Dentatin: Another pyranocoumarin with similar anticancer properties but differing in specific functional groups.
  • Clausarin: A related compound known for its bioactivity but with variations in chemical structure that may influence its pharmacological profile.
  • Umbelliferone: A simpler coumarin derivative that exhibits some overlapping biological activities but lacks the complexity of nordentatin.

Comparison Table

CompoundStructure TypeBiological ActivityUnique Features
NordentatinPyranocoumarinAnti-cancer, α-glucosidase inhibitorComplex structure with multiple functional groups
DentatinPyranocoumarinAnti-cancerSimilar core structure
ClausarinPyranocoumarinBioactiveVariations in substituents
UmbelliferoneCoumarinAntioxidantSimpler structure

Nordentatin's unique combination of structural features and biological activities distinguishes it from these similar compounds, making it a valuable subject for ongoing research in medicinal chemistry and pharmacology.

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

17820-07-4

Wikipedia

Nordentatin

Dates

Modify: 2024-04-14

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